1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(2,3-dihydro-1H-indol-1-yl)ethane-1,2-dione
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Overview
Description
1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHANE-1,2-DIONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHANE-1,2-DIONE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where chlorobenzene is reacted with an indole derivative in the presence of a Lewis acid catalyst . The final step involves the coupling of the indole and dihydroindole units through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHANE-1,2-DIONE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHANE-1,2-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors in the body.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHANE-1,2-DIONE involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors, such as serotonin receptors, and modulate their activity. The chlorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets. Additionally, the compound can interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Tryptophan: An essential amino acid with an indole moiety.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHANE-1,2-DIONE is unique due to its combination of a chlorophenyl group, an indole moiety, and a dihydroindole unit. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C25H19ClN2O2 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-(2,3-dihydroindol-1-yl)ethane-1,2-dione |
InChI |
InChI=1S/C25H19ClN2O2/c26-21-10-4-1-8-18(21)15-27-16-20(19-9-3-6-12-23(19)27)24(29)25(30)28-14-13-17-7-2-5-11-22(17)28/h1-12,16H,13-15H2 |
InChI Key |
MGJHQVCVUUONCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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